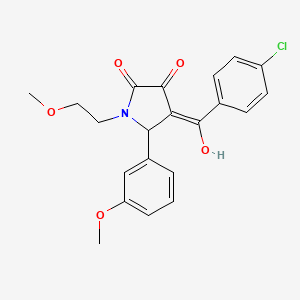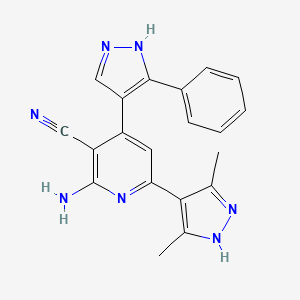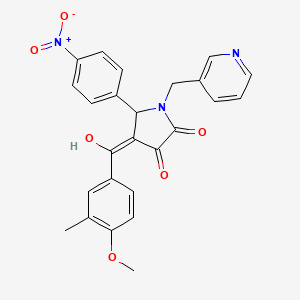![molecular formula C17H24N2O2S B5265190 N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5265190.png)
N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide, commonly known as VPCS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. VPCS is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs have been shown to possess various beneficial effects on the cardiovascular, renal, and nervous systems, making sEH inhibition a promising therapeutic strategy for the treatment of several diseases.
作用機序
The primary mechanism of action of VPCS is the inhibition of N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide, which leads to the accumulation of EETs. EETs have been shown to possess various beneficial effects, including vasodilation, anti-inflammation, and anti-apoptosis. Therefore, this compound inhibition by VPCS enhances the bioavailability of EETs, leading to the aforementioned physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of VPCS have been extensively studied in preclinical models. VPCS has been shown to reduce blood pressure by increasing the bioavailability of EETs, which possess potent vasodilatory effects. Moreover, VPCS has been demonstrated to improve glucose tolerance by enhancing insulin sensitivity and reducing inflammation in adipose tissue. Additionally, VPCS has been shown to possess neuroprotective effects by reducing neuronal damage and inflammation in ischemic stroke and traumatic brain injury models.
実験室実験の利点と制限
One of the main advantages of using VPCS in lab experiments is its high selectivity and potency for N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide inhibition. Moreover, VPCS has been extensively characterized for its pharmacokinetic and pharmacodynamic properties, making it a reliable tool compound for preclinical studies. However, the main limitation of using VPCS in lab experiments is its relatively low aqueous solubility, which may require the use of solubilizing agents or alternative delivery methods.
将来の方向性
Several future directions can be pursued to further explore the therapeutic potential of VPCS. One potential direction is the development of VPCS analogs with improved pharmacokinetic and pharmacodynamic properties, such as increased aqueous solubility or enhanced N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide selectivity. Moreover, the combination of VPCS with other therapeutic agents, such as angiotensin-converting enzyme inhibitors or diuretics, may provide synergistic effects in the treatment of hypertension. Additionally, the investigation of VPCS in clinical trials for various diseases, such as hypertension and diabetes, may provide valuable insights into its safety and efficacy in humans.
合成法
The synthesis of VPCS involves the reaction of 3-vinylbenzylamine with cyclopropanesulfonyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with N-methylpyrrolidine and purified to obtain VPCS in high yield and purity.
科学的研究の応用
VPCS has been extensively studied for its potential therapeutic applications in several diseases, including hypertension, diabetes, and inflammation. In preclinical studies, VPCS has been shown to reduce blood pressure, improve glucose tolerance, and alleviate inflammation in various animal models. Moreover, VPCS has been demonstrated to possess neuroprotective effects in ischemic stroke and traumatic brain injury models.
特性
IUPAC Name |
N-[[1-[(3-ethenylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-2-14-4-3-5-15(10-14)12-19-9-8-16(13-19)11-18-22(20,21)17-6-7-17/h2-5,10,16-18H,1,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYMYLNGPSYWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=C1)CN2CCC(C2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl {2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5265110.png)

![(1R*,2R*,4R*)-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5265138.png)

![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol](/img/structure/B5265142.png)
![ethyl [4-(2-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5265146.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5265159.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5265170.png)
![4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5265177.png)
![1-(1,3-benzodioxol-5-yl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5265179.png)
![[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5265182.png)
![5-imino-6-(1H-indol-3-ylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5265196.png)

![{2-[2-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5265210.png)
